molecular formula C6H12N2S B009731 Cyclopentylthiourea CAS No. 102936-57-2

Cyclopentylthiourea

Cat. No.: B009731
CAS No.: 102936-57-2
M. Wt: 144.24 g/mol
InChI Key: VEJCUYXHMQFYGE-UHFFFAOYSA-N
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Description

Cyclopentylthiourea is an organosulfur compound with the chemical formula C6H12N2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylthiourea can be synthesized through the reaction of cyclopentyl isothiocyanate with ammonia in methanol at room temperature. The reaction typically takes about 20 hours, and the product is obtained with a yield of approximately 85% . The reaction can be represented as follows:

Cyclopentyl isothiocyanate+AmmoniaThis compound\text{Cyclopentyl isothiocyanate} + \text{Ammonia} \rightarrow \text{this compound} Cyclopentyl isothiocyanate+Ammonia→this compound

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of isothiocyanates and amines under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, cyanides, and amines are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Comparison with Similar Compounds

Cyclopentylthiourea is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties. Similar compounds include:

    Thiourea: The parent compound with a simpler structure.

    Phenylthiourea: A derivative with a phenyl group instead of a cyclopentyl group.

    Methylthiourea: A derivative with a methyl group.

Uniqueness: this compound’s cyclopentyl group enhances its hydrophobicity and potentially its binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

cyclopentylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJCUYXHMQFYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353141
Record name cyclopentylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102936-57-2
Record name cyclopentylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylthiourea
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Synthesis routes and methods I

Procedure details

The t-butyl-cyclopentylthiourea (3.70 g) was dissolved in concentrated HCl (46 mL). The dark yellow solution was set to a gentle reflux. After 40 min, the reaction mixture was allowed to cool. The volume was concentrated to approx. half under reduced pressure, cooled in ice and basified to pH 9.5 with solid and saturated NaHCO3. The product was extracted into EtOAc (3×), the combined EtOAc extracts were washed with H2O (2×) and brine (1×). The organic layer was dried over anhydrous MgSO4, filtered and evaporated to dryness to obtain the crude N-cyclopentylthiourea as a beige solid (2.46 g crude). Trituration of the crude material in hexane/EtOAc 95/5 provided, after filtration, the N-cyclopentylthiourea as a white solid (2.38; 90% yield).
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Cyclopentyl-thiourea was prepared following procedure D using cyclopentyl amine (2.4 g, 28 mmol), and Fmoc-isothiocyanate (5.6 g, 20 mmol). Purification (Silica gel, ethyl acetate/hexane 1:1, 100%) provided the product (1.6 g) as white a solid. LCMS m/z: 145 (M+1)+.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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